molecular formula C15H22NNaO5S B165002 Metolachlor ESA sodium salt CAS No. 947601-85-6

Metolachlor ESA sodium salt

Cat. No.: B165002
CAS No.: 947601-85-6
M. Wt: 351.4 g/mol
InChI Key: MVQVPBMXHBOZJW-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Metolachlor ESA sodium salt is primarily used for the control of broadleaf weeds and annual grasses in crops such as corn, soybean, and sorghum . The active compounds of metolachlor pesticide may be converted by the target insects or plants .

Mode of Action

The active compounds of metolachlor pesticide may be converted by the target insects or plants or may be degraded in the environment to form the corresponding ethanesulfonic (ESA) acids, oxanillic (OA) acids, and other degradates . This compound is one of the metabolites of metolachlor .

Biochemical Pathways

The metabolic pathway of S-metolachlor in resistant waterhemp differs from sensitive waterhemp . Enzyme assays using S-metolachlor were developed to determine the specific activities of glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s) from CHR and SIR seedlings to compare with tolerant corn and sensitive waterhemp (WUS) .

Pharmacokinetics

It is known that the compound is extensively used for weed control on crops throughout the us .

Result of Action

The result of the action of this compound is the control of broadleaf weeds and annual grasses in primarily corn, soybean, and sorghum . The active compounds of metolachlor pesticide may be converted by the target insects or plants or may be degraded in the environment to form the corresponding ethanesulfonic (ESA) acids, oxanillic (OA) acids, and other degradates .

Action Environment

The action environment of this compound is primarily agricultural fields where it is used for the control of broadleaf weeds and annual grasses in crops such as corn, soybean, and sorghum . The active compounds of metolachlor pesticide may be converted by the target insects or plants or may be degraded in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of metolachlor ESA sodium salt involves the degradation of metolachlor. This process can be facilitated by microbial action in the environment, leading to the formation of metolachlor ethane sulfonic acid (ESA) and subsequently its sodium salt .

Industrial Production Methods: Industrial production of this compound typically involves the controlled degradation of metolachlor under specific conditions to ensure the formation of the desired metabolite. This process may include the use of activated carbons and other adsorbents to facilitate the degradation and purification of the compound .

Chemical Reactions Analysis

Types of Reactions: Metolachlor ESA sodium salt undergoes various chemical reactions, including:

    Oxidation: This reaction can occur in the presence of oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Under reducing conditions, this compound can be converted back to its parent compound or other reduced forms.

    Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Comparison with Similar Compounds

    Metolachlor OA (Oxanilic Acid): Another metabolite of metolachlor formed through degradation.

    Alachlor ESA Sodium Salt: A similar compound formed from the degradation of the herbicide alachlor.

    Acetochlor ESA Sodium Salt: A metabolite of the herbicide acetochlor.

Comparison: Metolachlor ESA sodium salt is unique in its specific formation from metolachlor degradation. While similar compounds like alachlor ESA sodium salt and acetochlor ESA sodium salt are also formed through degradation processes, they originate from different parent herbicides and may have distinct environmental behaviors and degradation pathways .

Properties

IUPAC Name

sodium;2-[2-ethyl-N-(1-methoxypropan-2-yl)-6-methylanilino]-2-oxoethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO5S.Na/c1-5-13-8-6-7-11(2)15(13)16(12(3)9-21-4)14(17)10-22(18,19)20;/h6-8,12H,5,9-10H2,1-4H3,(H,18,19,20);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQVPBMXHBOZJW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CS(=O)(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22NNaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5051787
Record name Metolachlor ESA sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5051787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947601-85-6
Record name CGA-354743
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947601856
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Record name Metolachlor ESA sodium salt
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Metolachlor ESA sodium salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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